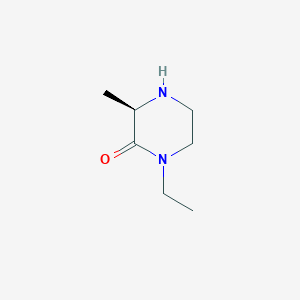

(R)-1-Ethyl-3-methylpiperazin-2-one

Description

(1.1) Historical Context and Importance of the Piperazinone Core in Heterocyclic Chemistry Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast array of biologically active compounds and approved drugs. rsc.orgtandfonline.comresearchgate.netnih.govmdpi.com Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved water solubility and bioavailability, and to serve as a versatile scaffold for arranging pharmacophoric groups. mdpi.com The introduction of a carbonyl group into the piperazine ring gives rise to the piperazinone core, a modification that significantly influences the molecule's conformation and electronic properties. Historically, research into piperazinone derivatives has been driven by their potential applications in medicinal chemistry, with many exhibiting a wide range of pharmacological activities. tandfonline.comresearchgate.netwisdomlib.org

(1.2) Specific Research Landscape and Academic Relevance of Chiral Piperazinone Derivatives

The introduction of chirality into the piperazinone framework adds a layer of complexity and opens up new avenues for scientific exploration. Chiral molecules can interact with biological systems in a stereospecific manner, meaning that one enantiomer may exhibit significantly different activity or properties compared to its mirror image. rsc.org This has profound implications in drug discovery and development, where the synthesis of enantiomerically pure compounds is often a critical requirement. nih.gov Consequently, the academic research landscape for chiral piperazinone derivatives is vibrant and multifaceted, encompassing the development of novel stereoselective synthetic methods, the study of their conformational dynamics, and the exploration of their potential as catalysts or building blocks in asymmetric synthesis. researchgate.netrsc.orgdicp.ac.cnnih.gov

(1.3) Rationale and Objectives for In-depth Academic Investigation of (R)-1-Ethyl-3-methylpiperazin-2-one

The specific compound this compound serves as a representative example for in-depth academic investigation due to the fundamental chemical principles it embodies. Its study is not primarily focused on a specific therapeutic application but rather on advancing the broader field of organic chemistry.

(1.3.1) Addressing Challenges in Stereoselective Synthesis

The synthesis of this compound in an enantiomerically pure form presents a significant challenge that drives innovation in synthetic methodology. nih.gov Researchers aim to develop efficient and highly stereoselective routes to this and related chiral piperazinones. This involves exploring various strategies, including:

Asymmetric Catalysis: Utilizing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. rsc.orgdicp.ac.cn

Chiral Pool Synthesis: Employing readily available chiral starting materials, such as amino acids, to construct the piperazinone ring with a predefined stereochemistry. researchgate.net

Resolution of Racemates: Developing methods to separate a mixture of enantiomers, although less efficient, it remains a viable strategy.

The development of practical and scalable asymmetric syntheses for compounds like this compound is a key objective, pushing the boundaries of known synthetic transformations. acs.orgacs.org

(1.3.2) Understanding Complex Chemical Transformations

The piperazinone ring system can undergo a variety of chemical transformations, and the presence of stereocenters, as in this compound, allows for the detailed study of reaction mechanisms and stereochemical outcomes. Investigations may focus on:

Ring-Opening and Ring-Closing Reactions: Studying the stability of the piperazinone ring and its propensity to undergo ring-opening under various conditions, followed by recyclization to form new heterocyclic systems.

Functionalization at Different Positions: Exploring the selective modification of the N-H group, the carbonyl group, and the carbon atoms of the ring to create a diverse library of derivatives. mdpi.com

Conformational Analysis: Investigating the preferred three-dimensional shape of the molecule and how this influences its reactivity.

By studying these transformations, chemists gain a deeper understanding of fundamental reaction principles that can be applied to the synthesis of other complex molecules.

(1.3.3) Advancing Spectroscopic and Computational Methodologies

The well-defined structure of this compound makes it an excellent model compound for the application and refinement of spectroscopic and computational techniques.

NMR Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HMBC, NOESY), are crucial for unambiguously determining the structure and relative stereochemistry of the molecule. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry provides precise molecular weight information, aiding in compound identification and characterization. uni.lu

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the most stable conformation of the molecule, rationalize its spectroscopic properties, and model its reactivity. mdpi.comnih.govnih.gov

The data obtained from these studies not only characterizes the specific compound but also contributes to the broader development and validation of these powerful analytical and theoretical tools.

| Spectroscopic Data for Piperazinone Derivatives | |

| Technique | Information Obtained |

| 1D and 2D NMR | Structure elucidation, stereochemistry |

| Mass Spectrometry | Molecular weight, fragmentation patterns |

| X-ray Crystallography | Absolute configuration, solid-state conformation |

(1.3.4) Exploring Novel Non-Clinical Applications

While direct therapeutic applications are not the primary focus, the unique structural features of this compound and its derivatives make them interesting candidates for various non-clinical applications in organic chemistry. These can include:

Chiral Ligands in Asymmetric Catalysis: The chiral piperazinone scaffold could be incorporated into ligands for transition metal catalysts, enabling the synthesis of other chiral molecules.

Chiral Auxiliaries: The molecule could be temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it is cleaved and recovered.

Probes for Studying Molecular Recognition: The defined stereochemistry and functional groups can be used to study non-covalent interactions with other molecules, providing insights into molecular recognition phenomena.

The exploration of these novel applications contributes to the development of new tools and strategies for synthetic chemists.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(3R)-1-ethyl-3-methylpiperazin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-3-9-5-4-8-6(2)7(9)10/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |

InChI Key |

NRCNPVKYFGMVNY-ZCFIWIBFSA-N |

Isomeric SMILES |

CCN1CCN[C@@H](C1=O)C |

Canonical SMILES |

CCN1CCNC(C1=O)C |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for R 1 Ethyl 3 Methylpiperazin 2 One

Asymmetric Construction of the Piperazinone Ring System

The asymmetric construction of the piperazinone ring is a cornerstone in the synthesis of optically pure compounds like (R)-1-Ethyl-3-methylpiperazin-2-one. These methods often leverage pre-existing chirality or establish it during the ring-forming step.

Chiral Pool Approaches Utilizing Amino Acid Precursors

Chiral pool synthesis, which utilizes readily available enantiopure starting materials, is a highly effective strategy for the synthesis of complex chiral molecules. univie.ac.at For this compound, the natural amino acid (R)-alanine serves as an ideal and cost-effective chiral precursor.

A prominent example of this approach involves the synthesis of the key intermediate, (R)-3-methylpiperazin-2-one. The synthesis commences with the appropriate (R)-alanine derivative. A crucial step is the hydrogenolytic deprotection of a benzyloxycarbonyl (Cbz)-protected amino ester. For instance, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate can be subjected to catalytic hydrogenation. This reaction ingeniously combines the removal of the Cbz protecting group with an intramolecular cyclization, directly yielding the (R)-3-methylpiperazin-2-one core. The final step to obtain the target molecule would be a selective N-ethylation at the N1 position.

| Entry | Precursor | Catalyst | Pressure (MPa) | Yield (%) | Purity (HPLC, %) | ee (%) |

| 1 | Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate | Pd/C | 1.8 | 91 | 98.2 | 98.3 |

Table 1: Synthesis of (R)-3-methylpiperazin-2-one via Hydrogenolysis and Cyclization.

Cyclization Strategies for Enantiomerically Enriched Scaffolds

Following the synthesis of an enantiomerically enriched diamine precursor derived from (R)-alanine, a subsequent cyclization step is employed. This can be achieved through various methods, including thermal cyclization or the use of coupling agents to facilitate the intramolecular amide bond formation. The high enantiomeric excess achieved in the formation of the precursor, such as (R)-3-methylpiperazin-2-one, is crucial as this chirality is retained throughout the subsequent N-alkylation step to yield the final product. The synthesis of differentially N-protected piperazin-2-ones allows for selective functionalization. nih.gov

De Novo Asymmetric Catalytic Syntheses

De novo asymmetric catalytic syntheses offer an elegant and efficient alternative to chiral pool approaches, creating the desired stereocenter through the use of chiral catalysts.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Unsaturated Precursors

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins, ketones, and imines. nih.govuwindsor.cachemscene.com In the context of this compound synthesis, this would involve the hydrogenation of an unsaturated precursor, such as 1-ethyl-3-methyl-1,4,5,6-tetrahydropyrazin-2-one or a related enamine.

The success of this method hinges on the selection of a suitable chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. While a specific application to 1-ethyl-3-methyl-1,4,5,6-tetrahydropyrazin-2-one is not extensively documented, the general principles have been demonstrated for a variety of substituted dehydromorpholines and other N-heterocycles, achieving high yields and excellent enantioselectivities (up to 99% ee). nih.gov

| Entry | Substrate Precursor (Hypothetical) | Catalyst System (General) | Result (Expected) |

| 1 | 1-ethyl-3-methyl-1,4,5,6-tetrahydropyrazin-2-one | [Rh(COD)2]SbF6 / Chiral Ligand | High ee of (R)-product |

| 2 | 1-ethyl-3-methyl-pyrazin-2-ol | [Ir(COD)Cl]2 / Chiral Ligand / I2 | High ee of (R)-product |

Table 2: Hypothetical Application of Asymmetric Hydrogenation.

Asymmetric Lithiation-Trapping and Functionalization

Asymmetric lithiation provides a method for the enantioselective functionalization of C-H bonds adjacent to a nitrogen atom within a heterocyclic ring. acrospharmatech.com This strategy could be envisioned for the synthesis of this compound by deprotonation of a suitable piperazinone precursor using a chiral lithium amide base, followed by trapping of the resulting organolithium species with an electrophile.

For instance, a precursor like 1-ethylpiperazin-2-one (B43009) could undergo asymmetric deprotonation at the C3 position using a complex of s-butyllithium and a chiral ligand like (-)-sparteine. The subsequent quenching of the chiral organolithium intermediate with an electrophile such as methyl iodide would install the methyl group at the C3 position with a specific stereochemistry. The efficiency and enantioselectivity of this process are highly dependent on the substrate, the chiral ligand, and the reaction conditions. acrospharmatech.com

Palladium-Catalyzed Asymmetric Allylic Alkylation Routes

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the formation of C-C and C-N bonds. nih.govchemicalbook.com This approach could be applied to the synthesis of this compound through the reaction of a nucleophilic piperazinone with an allylic substrate in the presence of a chiral palladium catalyst.

A potential route could involve the alkylation of a pre-formed piperazinone enolate with an allylic electrophile. Alternatively, a more convergent approach could involve the intramolecular AAA of a suitably functionalized acyclic precursor. The enantioselectivity is induced by the chiral ligand coordinated to the palladium center, which differentiates between the two enantiotopic faces of the π-allyl palladium intermediate. While broadly applied in organic synthesis, specific examples for the direct synthesis of this compound via this method remain to be detailed in the literature. nih.govchemicalbook.com

Enantioselective Organocatalytic Approaches

While specific examples for the direct enantioselective organocatalytic synthesis of this compound are not extensively documented in the reviewed literature, the principles of organocatalysis are highly applicable. Organocatalysis offers a powerful, metal-free alternative for the construction of chiral molecules. For instance, chiral secondary amines are known to catalyze the enantioselective cyclopropanation of enals, showcasing the potential of organocatalysts to facilitate complex ring formations with high stereocontrol. researchgate.net The synthesis of chiral trisubstituted diarylcyclopropane carbaldehydes using a Jørgensen-Hayashi amine catalyst highlights the utility of such approaches in creating stereogenic centers. researchgate.net The adaptation of these principles, potentially through a catalyzed intramolecular cyclization of a suitably functionalized acyclic precursor, could provide a direct and efficient route to this compound.

Multi-Component Reaction Strategies for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, thereby adhering to the principles of green chemistry by minimizing steps and waste. scispace.com These reactions are advantageous for creating diverse molecular scaffolds. scispace.comnih.gov The Ugi or Orru MCRs, which typically involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, are prime candidates for assembling the piperazinone core. nih.gov A hypothetical MCR for this compound could involve a chiral amine, ethyl isocyanide, an aldehyde, and a suitable acid component to construct the heterocyclic ring in a convergent and atom-economical manner. The exploration of the reaction space around known MCRs can often lead to the discovery of new synthetic pathways to novel heterocyclic structures. nih.gov

Diastereoselective Alkylation and Derivatization Techniques

Diastereoselective alkylation of a pre-existing chiral piperazinone scaffold is a common and effective strategy for introducing substituents with a high degree of stereochemical control. Starting with a chiral 3-methylpiperazin-2-one, selective N-alkylation at the 1-position with an ethylating agent would yield the target compound. The stereochemical outcome of such a reaction is often directed by the existing stereocenter at the 3-position, which influences the approach of the electrophile. This methodology has been successfully applied in the synthesis of chiral N-acyl-5,6,7,(8-substituted)-tetrahydro- nih.govresearchgate.netgoogle.comtriazolo[4,3-a]pyrazines, where the stereochemistry at position 8 is dictated by the configuration of the starting chiral (3-substituted)-piperazin-2-one, achieving high enantiomeric excess. google.com

Optimization of Reaction Conditions for Stereochemical Control and Yield

The optimization of reaction parameters is critical for maximizing the yield and stereochemical purity of this compound. Key factors that are often manipulated include the choice of solvent, temperature, catalyst, and the nature of the reactants. For instance, in electrochemical reactions, solvent systems like hexafluoro-2-propanol (HFIP) in combination with dichloromethane (B109758) have been shown to provide optimal results in terms of conversion and stability. researchgate.net The residence time and current density are also crucial parameters that need to be fine-tuned to minimize byproduct formation. researchgate.net In the context of stereoselective synthesis, the choice of a chiral auxiliary or catalyst is paramount, and its effectiveness can be highly dependent on the reaction environment. The goal is to identify a set of conditions that provides the desired product in high yield and with minimal racemization or formation of diastereomers. google.com

Table 1: Key Parameters for Reaction Optimization

| Parameter | Influence on Reaction | Example Application |

| Solvent | Affects solubility, stability of intermediates, and reaction rate. | HFIP/CH₂Cl₂ mixtures for electrochemical azolation. researchgate.net |

| Temperature | Can influence reaction kinetics and selectivity. Lower temperatures often favor higher stereoselectivity. | --- |

| Catalyst | Determines the reaction pathway and can induce stereoselectivity. | Chiral amines in organocatalytic cyclopropanation. researchgate.net |

| Reactant Concentration | Can impact reaction order and the formation of side products. | --- |

| Reaction Time | Needs to be sufficient for completion without promoting side reactions or decomposition. | Optimization of residence time in flow chemistry. researchgate.net |

Mechanistic Investigations of Stereoselective Transformations

A thorough understanding of the reaction mechanism is essential for the rational design and optimization of stereoselective syntheses.

Elucidating the reaction pathway involves identifying all intermediates and transition states that connect the starting materials to the final product. For multi-component reactions leading to heterocyclic scaffolds, the initial step often involves the formation of a key intermediate, such as a phenylhydrazone in the synthesis of pyrazolone (B3327878) derivatives, which then undergoes cyclization. scispace.com In the context of synthesizing this compound, a potential pathway could involve the initial formation of an imine from a chiral precursor, followed by an intramolecular cyclization. Mechanistic studies might employ techniques like isotopic labeling, in-situ spectroscopy (e.g., NMR, IR), and the isolation and characterization of intermediates to map out the complete reaction coordinate.

Transition state analysis, often aided by computational modeling, provides insights into the origin of stereoselectivity. By calculating the energies of the competing diastereomeric transition states, one can predict which stereoisomer will be formed preferentially. Kinetic studies, which measure the rate of a reaction under various conditions, can help to validate a proposed mechanism and provide quantitative data on the activation parameters (enthalpy and entropy of activation). These studies are crucial for understanding how different reaction parameters influence the stereochemical outcome and for the rational optimization of the synthesis.

Chemical Reactivity and Advanced Derivatization of R 1 Ethyl 3 Methylpiperazin 2 One

Transformations Involving the Lactam Carbonyl Moiety

The lactam carbonyl group in (R)-1-Ethyl-3-methylpiperazin-2-one is a key site for chemical modifications, susceptible to both reduction and nucleophilic attack.

Selective Reduction Pathways of the Amide Carbonyl

The reduction of the amide carbonyl in piperazin-2-one (B30754) systems can lead to the corresponding piperazine (B1678402) or amino alcohol derivatives, depending on the reducing agent and reaction conditions. For the parent compound, (R)-3-Methylpiperazin-2-one, reduction of the ketone group to an alcohol can be achieved using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. In the case of this compound, the choice of reducing agent is critical to achieve selectivity.

Strong reducing agents such as lithium aluminum hydride (LiAlH₄) typically reduce the amide carbonyl completely to a methylene (B1212753) group, affording the corresponding 1-ethyl-3-methylpiperazine. In contrast, milder reducing agents can selectively reduce the carbonyl to a hydroxyl group, yielding the corresponding (R)-1-ethyl-3-methylpiperazin-2-ol. The specific outcomes of these reductions are detailed in the table below.

| Reagent | Product | Remarks |

| Lithium Aluminum Hydride (LiAlH₄) | (R)-1-Ethyl-3-methylpiperazine | Complete reduction of the carbonyl. |

| Sodium Borohydride (NaBH₄) | (R)-1-Ethyl-3-methylpiperazin-2-ol | Selective reduction to the alcohol. |

| Sodium Triacetoxyborohydride (B8407120) (STAB) | (R)-1-Ethyl-3-methylpiperazin-2-ol | A mild and selective reducing agent. |

Nucleophilic Additions and Substitutions at the Carbonyl Center

The carbonyl carbon of the lactam in this compound is electrophilic and can undergo attack by various nucleophiles. For instance, reactions with organometallic reagents such as Grignard reagents or organolithium compounds can lead to the formation of tertiary alcohols after quenching.

Furthermore, reactions of piperazin-2-ones with triethyl phosphite (B83602) in the presence of phosphoryl chloride have been shown to yield geminal bisphosphonates. acs.org In the case of N-substituted lactams, this can lead to the formation of dehydrophosphonates. acs.org For this compound, such a reaction would be expected to yield tetraethyl (4-ethyl-3-oxo-2-piperazinyl)bisphosphonate. acs.orgnih.gov

Functionalization of the Nitrogen Ring Atoms

The piperazinone ring in this compound contains two nitrogen atoms with different substitution patterns, N1 being a tertiary amine and N4 being a secondary amine. This structural difference allows for selective functionalization.

Selective N-Alkylation and N-Acylation Reactions

The secondary amine at the N4 position is the primary site for further N-alkylation and N-acylation reactions. Standard alkylating agents such as alkyl halides in the presence of a mild base can be used to introduce a variety of substituents at this position. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides. Given the presence of the chiral center at C-3, the introduction of bulky substituents at N4 may influence the conformational preference of the ring.

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl Halide (R-X) + Base | (R)-1-Ethyl-4-alkyl-3-methylpiperazin-2-one |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | (R)-1-Ethyl-4-acyl-3-methylpiperazin-2-one |

Strategies for Orthogonal N-Functionalization

Achieving orthogonal functionalization of the two nitrogen atoms in a piperazinone system is a key synthetic strategy. researchgate.net In the case of this compound, the N1 position is already functionalized. To selectively modify the N4 position in the presence of other reactive functional groups within a larger molecule, protecting group strategies can be employed. For instance, the N4 nitrogen can be protected with a group like Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy), which can be removed under specific conditions without affecting the N1-ethyl group or other parts of the molecule. This allows for sequential and controlled derivatization.

Stereospecific Reactions at Chiral Carbon Centers (C-3 and C-6 Equivalent Positions)

The stereochemistry of this compound is defined by the chiral center at the C-3 position. Reactions that proceed with high stereoselectivity or stereospecificity are crucial for maintaining the enantiopurity of the molecule. masterorganicchemistry.com

While the direct substitution of the methyl group at C-3 is challenging, stereospecific reactions can be envisioned at the adjacent C-6 position. Deprotonation of the C-6 methylene protons with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate a chiral enolate. The stereochemical outcome of the subsequent reaction of this enolate with an electrophile would be influenced by the existing stereocenter at C-3, potentially leading to diastereoselective functionalization at the C-6 position. The ethyl group at N1 and the methyl group at C-3 would direct the approach of the electrophile, favoring the formation of one diastereomer over the other.

Retention and Inversion of Configuration During Transformations

The stereochemical outcome of reactions involving the chiral center at C3 is of paramount importance. Depending on the reaction mechanism, transformations can proceed with either retention or inversion of the (R)-configuration.

Alkylation Reactions: The enolate of the piperazinone lactam can be alkylated at the C3 position. The stereochemical course of this reaction is highly dependent on the choice of reagents and the protecting groups on the nitrogen atoms. In many cases, direct alkylation of an existing C3-substituted piperazinone can be challenging. However, asymmetric synthesis strategies often rely on controlling the stereochemistry during the formation of this center. For instance, palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-one enolates has been shown to create α-tertiary piperazin-2-ones with high enantiomeric excess. nih.govrsc.org While this builds the stereocenter rather than modifying a pre-existing one, it highlights that transformations at this position are stereocontrolled.

Another key transformation is substitution at the nitrogen atoms. For example, reductive amination at the N4 position with an aldehyde proceeds with retention of the C3 stereocenter's configuration. A study on (R)-3-methylpiperazin-2-one showed that its reaction with 2,4-dimethoxybenzaldehyde (B23906) using sodium triacetoxyborohydride (STAB) efficiently yields the N4-benzylated product while preserving the (R)-configuration with over 98% enantiomeric excess (ee).

Nucleophilic Substitution: Syntheses starting from chiral precursors like amino acids can involve nucleophilic substitution reactions that proceed with a defined stereochemical outcome. For example, an internal SN2 reaction to form the piperazinone ring can occur with inversion of configuration at the carbon center involved in the cyclization. nih.gov This is a common strategy to establish the desired stereochemistry in the final heterocyclic product.

Table 1: Stereochemical Outcome in Piperazin-2-one Transformations

| Reaction Type | Substrate/Precursor | Reagent/Catalyst | Key Transformation | Stereochemical Outcome at C3 | Ref. |

|---|---|---|---|---|---|

| Reductive Amination | (R)-3-Methylpiperazin-2-one | 2,4-Dimethoxybenzaldehyde, STAB | N4-Alkylation | Retention (>98% ee) | |

| Asymmetric Allylation | N-Protected Piperazin-2-one | Pd-catalyst, Allylic Electrophile | C3-Alkylation | Controlled by catalyst | nih.govrsc.org |

Remote Functionalization with Stereocontrol

Remote functionalization involves the selective reaction at a site distant from the primary functional group. For a molecule like this compound, this could involve C-H activation at the N-ethyl group or other positions on the piperazine ring.

Transition metal-catalyzed C-H bond functionalization is a powerful tool for this purpose. researchgate.net Amine-directed reactions, where a metal catalyst coordinates to a nitrogen atom and activates a C-H bond on an adjacent or remote carbon, are particularly relevant. rsc.org For instance, palladium(II)-catalyzed reactions can achieve C-H arylation or carbonylation at positions gamma (γ) or further from a directing amine group. researchgate.netrsc.org While specific examples on this compound are not available, the N1-ethyl group and the N4-amine provide potential handles for such directed functionalizations.

Copper-hydride (CuH) catalyzed "reductive relay" hydroamination is another strategy to install remote stereocenters. This method has been used to create γ- and δ-chiral amines with high enantioselectivity from substrates containing unsaturated carbon chains. nih.gov This approach could be conceptually applied to piperazinone derivatives bearing appropriate unsaturated side chains, allowing for the introduction of new stereocenters with control, distant from the original chiral center.

Visible-light photocatalysis has also emerged as a method for the functionalization of remote C(sp³)–H bonds, guided by a tertiary alcohol group, which could be installed on the piperazinone scaffold. nih.gov Furthermore, photoredox catalysis has been successfully used for the α-C–H functionalization of the piperazine ring itself, including arylation, vinylation, and alkylation, demonstrating the feasibility of modifying the carbon skeleton of the heterocycle directly. nsf.gov

Ring-Opening and Ring-Closing Metathesis Reactions

Ring-closing metathesis (RCM) is a powerful reaction for constructing cyclic and macrocyclic structures. nih.govdrughunter.com In the context of piperazin-2-one chemistry, RCM can be employed to synthesize bicyclic derivatives, which are valuable as conformationally constrained peptide mimics. nih.govspringernature.com This typically involves preparing a piperazin-2-one precursor bearing two alkenyl side chains, which then undergo intramolecular metathesis to form a new ring.

The synthesis of bicyclic piperazinones often starts with a suitable piperazin-2-one core, followed by the introduction of unsaturated appendages. For example, N-acylation followed by alkylation can introduce the necessary diene functionality. The subsequent RCM reaction, typically catalyzed by a ruthenium-based catalyst like a Grubbs or Hoveyda-Grubbs catalyst, closes the new ring. nih.gov The efficiency of RCM can be influenced by substrate structure, catalyst choice, and reaction conditions. nih.govnih.gov

While ring-opening metathesis (ROM) is less commonly applied to the piperazinone core itself, it is a key mechanistic step in ring-opening metathesis polymerization (ROMP). Strained bicyclic piperazinone derivatives could potentially undergo ROMP to yield functionalized polymers.

Table 2: Representative RCM for Bicyclic Piperazinone Synthesis

| Precursor Type | Catalyst | Product Type | Yield | Ref. |

|---|---|---|---|---|

| N-Acyl-diallyl-piperazin-2-one | Grubbs or Hoveyda-Grubbs Catalyst | Bicyclic Piperazinone | Good to Excellent | nih.gov |

| Di-alkenyl N-acyl piperidine (B6355638) | Grubbs Catalyst | Azabicyclo[m.n.1]alkene | N/A | researchgate.net |

Oxidation and Reduction Chemistry of the Piperazinone Core

The piperazinone core contains multiple sites susceptible to oxidation and reduction.

Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation. Kinetic studies on the oxidation of 1-ethylpiperazine (B41427) with bromamine-T indicated that the reaction proceeds via the formation of the corresponding N-oxide. scirp.orgresearchgate.net The electron-donating ethyl group was found to enhance the reaction rate by stabilizing the transition state. scirp.orgresearchgate.net The lactam carbonyl group itself is generally resistant to oxidation, but the adjacent methylene groups could be oxidized under harsh conditions. Oxidation of piperazines with reagents like mercury-EDTA can lead to the formation of piperazine-2,3-diones.

Reduction: The lactam carbonyl group is the primary site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, converting the piperazin-2-one to the corresponding piperazine. This transformation is often performed as a final step in a synthetic sequence to obtain chiral substituted piperazines, typically with retention of stereochemistry at other centers. nih.gov For example, a chiral piperazin-2-one can be reduced with LiAlH₄ to furnish the corresponding chiral 2,6-dimethylpiperazine. nih.gov Milder reducing agents like sodium borohydride are generally not sufficient to reduce the amide but could reduce other functional groups if present.

Table 3: Oxidation and Reduction of Piperazinone-like Scaffolds | Reaction | Substrate | Reagent | Product | Ref. | | --- | --- | --- | --- | | Oxidation | 1-Ethylpiperazine | Bromamine-T | 1-Ethylpiperazine-N-oxide | scirp.orgresearchgate.net | | Reduction | Chiral Piperazin-2-one | Lithium Aluminum Hydride (LiAlH₄) | Chiral Piperazine | nih.gov | | Oxidation | 1-Benzylpiperazines | Mercury-EDTA | Piperazine-2,3-diones | |

Exploration of Cascade and Domino Reactions for Complex Analogues

Cascade or domino reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an efficient pathway to complex molecular architectures from simple precursors. mdpi.com The piperazinone scaffold is both a target and a participant in such reactions.

One-pot syntheses of chiral piperazin-2-ones have been developed using cascade sequences. For example, a process involving a Knoevenagel condensation, asymmetric epoxidation, and a subsequent domino ring-opening cyclization (DROC) has been reported to produce 3-aryl-piperazin-2-ones in high yield and enantioselectivity. nih.govacs.orgnih.gov This approach builds the core heterocycle and establishes its stereochemistry in a highly efficient manner.

The piperazinone ring can also serve as a foundational element in the synthesis of more elaborate structures, such as natural product analogues. nih.govnih.gov The functional groups of this compound—the nucleophilic N4-amine, the C3-enolate, and the N1-ethyl group—can all participate in sequential reactions. For instance, the N4-amine could engage in an initial reaction (e.g., a Michael addition), with the resulting intermediate undergoing an intramolecular cyclization involving the lactam enolate to form a bicyclic or polycyclic system. Such strategies are central to diversity-oriented synthesis, where complex and varied scaffolds are generated from a common starting material.

Structural and Spectroscopic Probing of R 1 Ethyl 3 Methylpiperazin 2 One and Its Molecular Derivatives

Advanced Spectroscopic Techniques for Elucidation of Conformational Dynamics and Stereochemical Features

The determination of the three-dimensional structure of chiral molecules like (R)-1-Ethyl-3-methylpiperazin-2-one relies on a suite of sophisticated spectroscopic methods. These techniques provide critical insights into the molecule's conformation, stereochemistry, and the subtle interplay of intramolecular forces.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons in a molecule, which is fundamental for determining its stereochemistry and regiochemistry. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. For this compound, these experiments would reveal the correlations between the ethyl and methyl protons and their adjacent carbons in the piperazinone ring.

A critical aspect of stereochemical assignment is the use of the Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. NOE data provides information about the spatial proximity of protons. For instance, the observation of an NOE between the methyl group protons at the C3 position and specific protons on the piperazinone ring would help to determine the orientation of the methyl group (axial or equatorial) in the preferred ring conformation. uantwerpen.be

| NMR Technique | Information Provided | Application to this compound |

| ¹H NMR | Chemical environment of protons. | Determines the number of distinct proton signals and their multiplicities. |

| ¹³C NMR | Chemical environment of carbons. | Identifies all unique carbon atoms in the molecule. |

| COSY | ¹H-¹H correlations through bonds. | Establishes proton-proton coupling networks within the ethyl group and the piperazinone ring. |

| HSQC | ¹H-¹³C one-bond correlations. | Assigns protons to their directly attached carbons. |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds). | Confirms the connectivity of the ethyl and methyl groups to the piperazinone ring and establishes the overall carbon skeleton. |

| NOESY | ¹H-¹H spatial proximity. | Determines the relative stereochemistry, such as the orientation of the methyl group at the C3 position. |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Signatures

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful means to probe the functional groups and conformational landscape of molecules. mjcce.org.mk These methods are particularly sensitive to hydrogen bonding interactions and subtle changes in molecular geometry.

In the context of this compound, the FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically found in the region of 1650-1680 cm⁻¹. The position and shape of this band can be influenced by the local environment and conformational state. The N-H stretching vibration of the secondary amine would also be a key feature, providing insights into potential intermolecular hydrogen bonding in the solid state or in solution.

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Structural Information |

| N-H Stretch | 3300-3500 | Weak | Hydrogen bonding interactions. |

| C-H Stretch | 2850-3000 | 2850-3000 | Presence of alkyl (ethyl, methyl) and ring methylene (B1212753) groups. |

| C=O Stretch (Amide I) | 1650-1680 | Moderate | Carbonyl group environment and conformation. |

| N-H Bend (Amide II) | 1510-1570 | Weak | Amide group conformation. |

| C-N Stretch | 1020-1250 | Strong | Piperazinone ring structure. |

Electronic Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

For chiral molecules like this compound, chiroptical techniques such as Electronic Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration. hebmu.edu.cnnih.gov These methods measure the differential absorption and rotation of circularly polarized light by a chiral molecule. hebmu.edu.cn

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. hebmu.edu.cn The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. hebmu.edu.cn The n → π* electronic transition of the carbonyl chromophore in the piperazinone ring is expected to give a distinct Cotton effect, the sign of which is directly related to the stereochemistry at the C3 chiral center.

ORD, a related technique, measures the change in the angle of optical rotation with wavelength. nih.gov The ORD curve is mathematically related to the CD spectrum through the Kronig-Kramers transforms. nih.gov By comparing the experimentally measured CD and ORD spectra with those predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. uantwerpen.benih.gov This combined experimental and computational approach has become a reliable method for stereochemical elucidation. uantwerpen.be

High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Precise Structural Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula C₇H₁₄N₂O. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the molecular structure by identifying characteristic losses, such as the loss of the ethyl group or cleavage of the piperazinone ring.

Ion mobility spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), separates ions in the gas phase based on their size, shape, and charge. This technique can distinguish between isomers and conformers that have the same mass-to-charge ratio. nih.govrsc.orgnih.gov For this compound, IMS-MS could potentially separate different conformers of the molecule, providing insights into the conformational landscape in the gas phase. The collision cross section (CCS), a measure of the ion's size and shape, can be determined from IMS experiments and compared with theoretical values for different conformations to aid in their identification.

X-ray Crystallographic Analysis for Solid-State Molecular Architecture and Conformational Preferences

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. This technique determines the precise positions of all atoms in the crystal lattice, revealing bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would provide an unambiguous determination of the ring conformation and the relative orientation of the ethyl and methyl substituents. It would also reveal details of the intermolecular interactions, such as hydrogen bonding networks, that stabilize the crystal packing.

Analysis of Piperazinone Ring Conformations (Chair, Boat, Twist-Boat) in Solution and Solid State

The six-membered piperazinone ring, like cyclohexane, can adopt several conformations, including the chair, boat, and twist-boat forms. nih.gov The chair conformation is generally the most stable due to minimized steric and torsional strain. nih.gov However, the presence of substituents and the partial double bond character of the amide bond can influence the conformational equilibrium. nih.gov

In the solid state, X-ray crystallography would directly reveal the preferred conformation. In solution, NMR spectroscopy, particularly the analysis of coupling constants and NOEs, can provide information about the dominant conformation and the dynamics of conformational interconversion. Computational modeling is also a valuable tool for calculating the relative energies of the different conformers and predicting the most stable structures. rsc.org For substituted piperazinones, pseudoallylic strain can play a significant role in favoring an axial orientation of a substituent at the 2-position to minimize steric interactions. nih.gov The interplay of these factors determines the conformational preference of this compound in both the solid state and in solution. nih.gov

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | Staggered arrangement of all substituents, minimizing torsional strain. Generally the most stable conformation. nih.gov |

| Twist-Boat | Intermediate | A more flexible form that is an intermediate in the interconversion between chair and boat forms. rsc.org |

| Boat | Highest | Eclipsed interactions between substituents at four of the carbons, leading to significant steric and torsional strain. nih.gov |

Theoretical and Computational Investigations of R 1 Ethyl 3 Methylpiperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations serve as powerful tools to elucidate the intrinsic properties of molecules like (R)-1-Ethyl-3-methylpiperazin-2-one, providing insights into its electronic structure and thermodynamic stability. These computational methods allow for the examination of molecular characteristics that may be difficult to probe experimentally.

Density Functional Theory (DFT) Studies of Geometric Parameters and Charge Distribution

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, can predict key geometric parameters. q-chem.com These parameters include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The charge distribution within the molecule can also be analyzed using DFT. This analysis helps to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions. The distribution of charges can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net

Table 1: Predicted Geometric Parameters for a Piperazin-2-one (B30754) Derivative using DFT

| Parameter | Value |

| Bond Lengths (Å) | |

| S(1)-O(2) | 1.46815 |

| S(1)-O(3) | 1.46885 |

| C(4)-S(1) | 1.81037 |

| C(5)-S(1) | 1.82383 |

| C(6)-C(5) | 1.52360 |

| Bond Angles (°) ** | |

| O(2)-S(1)-O(3) | 120.3901 |

| C(5)-S(1)-C(4) | 104.9929 |

| S(1)-C(5)-C(6) | 114.381 |

| Dihedral Angles (°) ** | |

| C(6)-C(5)-S(1)-C(4) | -67.8728 |

Data adapted from a study on a related sulfone compound, illustrating typical parameters obtained from DFT calculations. researchgate.net

Ab Initio Calculations for High-Accuracy Energetic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for energetic predictions. nih.gov These calculations are computationally more demanding than DFT but can provide benchmark values for the stability of different conformers of this compound. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to obtain precise energies. researchgate.net

These high-accuracy calculations are particularly important for determining the relative energies of different stereoisomers and conformers, which can be very close in energy. nih.gov The accurate prediction of these energy differences is essential for understanding the molecule's behavior in different environments. acs.org

Conformational Analysis and Potential Energy Surface Exploration

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Flexibility.chembk.comnih.govresearchgate.net

Molecular mechanics (MM) methods, which use classical force fields to model the potential energy of a system, are well-suited for exploring the conformational space of flexible molecules. acs.orgacs.org These methods can rapidly evaluate the energies of a large number of conformations, identifying low-energy structures.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govresearchgate.netnih.govresearchgate.net By simulating the motion of the atoms, MD can explore the potential energy surface and reveal the accessible conformations and the transitions between them. This provides insight into the molecule's flexibility and how it might interact with other molecules. nih.gov

Influence of Stereochemistry and Substituents on Preferred Conformations

The stereochemistry at the C3 position (the (R)-configuration of the methyl group) and the presence of the ethyl group on the nitrogen atom significantly influence the preferred conformations of the piperazin-2-one ring. The bulky substituents will tend to occupy positions that minimize steric hindrance.

For instance, studies on similar substituted piperazine (B1678402) rings have shown that the ring can adopt conformations such as chair, boat, or twist-boat. researchgate.net The specific conformation adopted by this compound will be a balance between minimizing steric clashes and optimizing electronic interactions. The ethyl and methyl groups will likely favor equatorial positions in a chair-like conformation to reduce steric strain. nih.govchemrxiv.org

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can also predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical models.

For this compound, DFT and ab initio calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. q-chem.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the various protons and carbons in the molecule. researchgate.netyoutube.com These predicted shifts can be compared to experimental NMR spectra to confirm the structure and conformation of the molecule. The chiral nature of the molecule can lead to complex spectra, and computational modeling can aid in their interpretation. researchgate.netrsc.org

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. mdpi.com This allows for the assignment of specific vibrational modes to the observed IR bands, such as the characteristic C=O stretch of the amide group.

Table 2: Predicted Spectroscopic Data for a Hypothetical Conformer of this compound

| Technique | Predicted Peak/Shift | Assignment |

| ¹H-NMR | δ 3.4-3.6 ppm (quartet) | -CH₂- (ethyl group) |

| δ 2.8-3.2 ppm (multiplet) | Ring protons | |

| δ 1.2-1.4 ppm (doublet) | -CH₃ (methyl group) | |

| δ 1.0-1.2 ppm (triplet) | -CH₃ (ethyl group) | |

| ¹³C-NMR | δ 170-175 ppm | C=O (amide) |

| δ 40-60 ppm | Ring carbons and -CH₂- | |

| δ 15-20 ppm | -CH₃ carbons | |

| IR | ~1650 cm⁻¹ | C=O stretch |

| ~2850-2950 cm⁻¹ | C-H stretch |

This table represents a hypothetical prediction based on general chemical shift and frequency ranges for similar functional groups.

The validation of these predicted spectra against experimental data provides confidence in the computational models and the structural and electronic insights they provide.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to examine the intricate details of chemical reactions involving this compound. By employing quantum mechanical calculations, researchers can model reaction pathways, identify transition states, and determine the energy barriers associated with these transformations. These studies are crucial for understanding the kinetics and thermodynamics of reactions, and for optimizing reaction conditions to favor the formation of the desired product.

For instance, density functional theory (DFT) calculations can be utilized to map the potential energy surface of a reaction. This allows for the identification of the lowest energy path from reactants to products, which proceeds through a high-energy transition state. The geometry of this transition state provides valuable insights into the bonding changes that occur during the reaction.

A hypothetical study on the N-alkylation of a piperazin-2-one precursor to form this compound could be investigated. The reaction mechanism would likely involve the nucleophilic attack of the piperazinone nitrogen on an ethylating agent, such as ethyl iodide. Computational analysis would focus on calculating the activation energy of this SN2 reaction, which corresponds to the energy difference between the reactants and the transition state.

Table 1: Hypothetical Activation Energies for the N-Ethylation of a Piperazin-2-one Precursor

| Computational Method | Solvent Model | Activation Energy (kcal/mol) |

| DFT (B3LYP/6-31G) | Acetonitrile (B52724) (PCM) | 15.2 |

| DFT (B3LYP/6-31G) | Toluene (PCM) | 18.5 |

| MP2/6-311+G | Acetonitrile (PCM) | 14.8 |

| MP2/6-311+G | Toluene (PCM) | 17.9 |

This table presents hypothetical data for illustrative purposes.

Furthermore, computational studies can elucidate the role of catalysts in these reactions. For example, the presence of a base to deprotonate the piperazinone nitrogen prior to alkylation can be modeled to understand its effect on the reaction rate and mechanism. The transition state in such a base-assisted mechanism would differ significantly from the uncatalyzed reaction.

Molecular Modeling of Stereoselective Interactions (e.g., Diastereomeric Salt Formation)

The chirality of this compound makes it a valuable target for stereoselective synthesis and resolution. Molecular modeling plays a pivotal role in understanding the interactions that govern stereoselectivity, particularly in processes like diastereomeric salt formation. This technique is often employed to resolve racemic mixtures of chiral compounds.

In this process, a racemic mixture of 1-ethyl-3-methylpiperazin-2-one (B1437957) would be treated with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a mixture of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by crystallization.

Molecular modeling can be used to predict which enantiomer of the resolving agent will form a more stable crystalline lattice with the (R)-enantiomer of the piperazinone. This is achieved by calculating the interaction energies between the chiral molecules in the crystal lattice. These calculations can consider various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces, which are critical for the stability of the diastereomeric salt.

Table 2: Hypothetical Interaction Energies for Diastereomeric Salt Formation

| Diastereomeric Pair | Interaction Energy (kcal/mol) | Predominant Interaction |

| (R)-piperazinone + (R,R)-tartaric acid | -25.8 | Hydrogen Bonding, Electrostatic |

| (S)-piperazinone + (R,R)-tartaric acid | -22.1 | Hydrogen Bonding, Steric Hindrance |

| (R)-piperazinone + (S,S)-tartaric acid | -22.3 | Hydrogen Bonding, Steric Hindrance |

| (S)-piperazinone + (S,S)-tartaric acid | -25.6 | Hydrogen Bonding, Electrostatic |

This table presents hypothetical data for illustrative purposes.

By analyzing the modeled structures of the diastereomeric pairs, researchers can identify the specific interactions that lead to the observed stereoselectivity. For example, the model might reveal that the (R)-piperazinone and (R,R)-tartaric acid pair can form a more extensive network of hydrogen bonds, leading to a more stable and less soluble salt, thus facilitating its separation from the more soluble diastereomer. These insights are invaluable for the rational design of efficient resolution processes.

Exploration of the R 1 Ethyl 3 Methylpiperazin 2 One Scaffold in Advanced Chemical Research Applications

Utilization as a Chiral Building Block in Asymmetric Synthesis Beyond Simple Derivatization

The core value of (R)-1-ethyl-3-methylpiperazin-2-one in asymmetric synthesis lies in its function as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a chemical structure to control the stereochemical outcome of subsequent reactions. The inherent chirality of the (R)-3-methylpiperazin-2-one core can effectively bias the formation of one stereoisomer over another during synthesis.

While direct and extensive research specifically detailing the use of this compound in complex asymmetric syntheses is not widely documented, the broader class of chiral piperazinones has demonstrated significant utility. These scaffolds are instrumental in diastereoselective transformations, where the existing stereocenter dictates the stereochemical course of new stereocenter formation. For instance, alkylation or aldol (B89426) reactions at a position alpha to the carbonyl group can be highly diastereoselective due to the steric hindrance imposed by the chiral piperazinone ring.

The synthesis of various chiral piperazin-2-ones has been achieved through methods like palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, yielding products with high diastereoselectivities and enantioselectivities. rsc.org These methods provide a foundation for accessing a variety of chiral piperazinone building blocks. The general strategy involves the attachment of the chiral auxiliary to a prochiral substrate, followed by a diastereoselective reaction and subsequent removal of the auxiliary to yield an enantiomerically enriched product.

A practical asymmetric route to a chiral piperazinone derivative, which is a fragment of a larger molecule, has been reported where the stereocenter was introduced via a palladium-catalyzed asymmetric hydrogenation. acs.orgacs.org This highlights the industrial relevance of chiral piperazinone scaffolds.

Table 1: Potential Asymmetric Transformations Utilizing this compound as a Chiral Auxiliary

| Reaction Type | Prochiral Substrate | Expected Outcome |

| Diastereoselective Alkylation | Enolate derived from an N-acylated derivative | Introduction of a new stereocenter with high diastereoselectivity |

| Diastereoselective Aldol Reaction | Enolate reacting with an aldehyde | Formation of a β-hydroxy carbonyl compound with controlled stereochemistry |

| Diastereoselective Michael Addition | Enolate reacting with a Michael acceptor | Creation of a 1,5-dicarbonyl compound with high stereocontrol |

Role in the Synthesis of Complex Chiral Organic Molecules (Non-Clinical Precursors)

The piperazin-2-one (B30754) motif is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceuticals. Consequently, chiral piperazinones like this compound are valuable intermediates for the synthesis of complex chiral organic molecules that serve as precursors to these active compounds.

The synthesis of chiral piperazinones can be achieved through various strategies, including multicomponent reactions involving functionalized isocyanides and aziridine (B145994) aldehyde dimers, which provide access to a diverse range of functionalized piperazinones with high diastereoselectivity. nih.gov These elaborated building blocks can then be further transformed into more complex molecular architectures.

The general approach would involve using this compound as a starting material or a key intermediate, leveraging its inherent chirality to guide the stereochemical outcome of the synthesis of a larger, more complex target molecule.

Table 2: Representative Bioactive Scaffolds Potentially Accessible from Chiral Piperazinone Precursors

| Target Scaffold Class | Potential Synthetic Application of Chiral Piperazinone |

| Conformationally Constrained Peptides | Incorporation as a rigid dipeptide isostere |

| Alkaloids | As a chiral template for the construction of polycyclic systems |

| Bioactive Heterocycles | As a versatile starting material for further functionalization and ring transformations |

Applications as a Chiral Ligand or Organocatalyst in Asymmetric Catalysis

The structure of this compound, featuring multiple heteroatoms and a chiral center, makes it a candidate for development into a chiral ligand for asymmetric catalysis. nih.gov Chiral ligands are crucial components of asymmetric catalysts, modifying the metal center to induce enantioselectivity in a wide range of chemical transformations.

While there is no specific literature demonstrating the use of this compound as a ligand, the broader class of chiral piperazine (B1678402) derivatives has been explored in this context. rsc.org For example, chiral piperazinylpropylisoxazoline analogues have been synthesized and shown to act as ligands for dopamine (B1211576) receptors, indicating the potential for piperazine-based structures to coordinate with metal centers. nih.gov

Furthermore, the piperazinone scaffold could be modified to incorporate phosphine (B1218219) or other coordinating groups, transforming it into a bidentate or multidentate ligand. Such ligands are highly sought after in asymmetric catalysis for reactions like hydrogenation, C-C bond formation, and C-heteroatom bond formation. nankai.edu.cn

In the realm of organocatalysis, where a small organic molecule accelerates a reaction, chiral piperazinones could also find application. The presence of both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, along with the chiral environment, could enable it to catalyze reactions such as Michael additions or aldol reactions. Organocatalytic methods have been successfully used to produce chiral pyrrolodiketopiperazines, showcasing the potential of related heterocyclic systems in this field. nih.gov

Table 3: Potential Catalytic Applications of this compound Derivatives

| Catalysis Type | Potential Modification of Scaffold | Target Asymmetric Reaction |

| Metal-based Catalysis | Introduction of phosphine or oxazoline (B21484) groups | Asymmetric Hydrogenation, Allylic Alkylation |

| Organocatalysis | Use as is or with minor functionalization | Asymmetric Michael Addition, Aldol Reaction |

Employment as a Molecular Probe for Mechanistic Biological Studies (Focus on Molecular Interactions, not Therapeutic Efficacy)

Molecular probes are essential tools for elucidating biological mechanisms at the molecular level. The structural features of this compound could be exploited to develop such probes. By attaching a fluorescent tag or a reactive group, this chiral scaffold could be used to investigate the stereospecific interactions of small molecules with biological targets like enzymes or receptors.

Piperazine-based fluorescent probes have been developed for imaging biological processes. For instance, a piperazine-based probe has been used for imaging endogenous ONOO- and tracking mitophagy, highlighting the utility of the piperazine moiety in constructing functional molecular probes. nih.govacs.org Another piperazine-coumarin based probe was developed for the detection of bio-thiols. nih.gov

While no studies have specifically employed this compound as a molecular probe, its chiral nature makes it an interesting candidate for studying stereoselective binding events. For example, by synthesizing both enantiomers of a probe derived from this scaffold, one could investigate the enantioselectivity of a particular enzyme or receptor binding pocket. The piperazinone core itself has been incorporated into novel HIV-1 capsid modulators, and mechanistic studies have been performed to understand their interactions. mdpi.com Chiral, nonracemic (piperazin-2-yl)methanol derivatives have also been synthesized and their affinity for sigma-receptors studied, demonstrating the importance of chirality in ligand-receptor interactions. nih.gov

Incorporation into Supramolecular Architectures and Advanced Materials (if applicable)

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding through its N-H and C=O groups makes it a potential building block for supramolecular assemblies. rsc.org

The chirality of the molecule could direct the formation of chiral supramolecular structures, such as helices or chiral networks. Piperazine itself is a well-known building block for creating hydrogen-bonded crystalline networks. rsc.org The introduction of chirality, as in this compound, could lead to materials with interesting chiroptical properties.

Furthermore, chiral organic molecules are being increasingly investigated for applications in advanced materials, including chiral functional materials for optoelectronics. imperial.ac.uk While the direct incorporation of this compound into such materials has not been reported, the principles of materials science suggest that its unique combination of chirality and functional groups could be leveraged to create novel materials with specific properties.

Table 4: Potential Supramolecular and Materials Science Applications

| Application Area | Key Molecular Feature | Potential Property/Function |

| Chiral Supramolecular Gels | Hydrogen bonding and chirality | Formation of self-assembled fibrillar networks |

| Chiral Metal-Organic Frameworks (MOFs) | Coordination with metal ions | Enantioselective separation or catalysis |

| Chiroptical Materials | Inherent chirality | Circularly polarized light emission or detection |

Advanced Analytical Methodologies for Characterization and Quality Control in Research Settings

Chiral Chromatographic Techniques for Enantiomeric Purity Determination

Chiral chromatography is the cornerstone for assessing the enantiomeric purity of (R)-1-Ethyl-3-methylpiperazin-2-one. This is achieved by creating a chiral environment where the two enantiomers interact differently, leading to their separation. chiralpedia.com This can be accomplished through the use of a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral agent. chiralpedia.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSP)

High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is a powerful and widely used method for the direct separation of enantiomers. chiralpedia.comnih.gov The principle lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chiralpedia.com These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stability constants. chiralpedia.com The enantiomer that forms the more stable complex is retained longer on the column, resulting in separation. chiralpedia.com

For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.govmdpi.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. A systematic screening of different CSPs and mobile phase compositions (including normal-phase, reversed-phase, and polar organic modes) is typically performed to identify the best conditions. nih.govmdpi.com

Table 1: Illustrative HPLC-CSP Parameters for Enantiomeric Purity of Piperazinone Analogs

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose derivative) |

| Mobile Phase | n-Heptane/Ethanol/Diethylamine (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Elution Order | (S)-enantiomer followed by (R)-enantiomer |

This table presents hypothetical conditions based on common practices for separating similar chiral compounds and should be optimized for this compound.

Gas Chromatography (GC) with Chiral Columns or Chiral Derivatizing Agents

Gas Chromatography (GC) offers another robust platform for enantiomeric separation, particularly for volatile and thermally stable compounds. nih.gov Similar to HPLC, chiral GC columns with a chiral stationary phase can be used for direct separation. nih.govgcms.cz Cyclodextrin derivatives are common chiral selectors used in GC columns. gcms.czresearchgate.net

Alternatively, an indirect method involving chiral derivatizing agents (CDAs) can be employed. researchgate.net In this approach, the enantiomeric mixture of 1-ethyl-3-methylpiperazin-2-one (B1437957) is reacted with a single enantiomer of a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. researchgate.net Common derivatizing agents for amines include acylating agents, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride. nih.gov The choice of derivatizing agent is crucial and should result in stable diastereomers that are well-resolved under GC conditions. nih.gov

Table 2: Example GC Parameters for Diastereomeric Separation of a Derivatized Piperazinone

| Parameter | Condition |

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Derivatizing Agent | (S)-(-)-N-(Trifluoroacetyl)prolyl chloride |

This table provides a representative method; actual conditions would require optimization for the specific diastereomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Auxiliary Reagents or Chiral Solvating Agents for Enantiomeric Excess (ee) Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be adapted for the determination of enantiomeric excess (ee). nih.gov Since enantiomers are indistinguishable in a standard achiral NMR experiment, chiral auxiliary reagents or chiral solvating agents are used to induce a chemical shift difference between the enantiomers. nih.govsolvias.comnih.gov

A chiral auxiliary is a chiral molecule that is covalently attached to the analyte, forming diastereomers which can then be distinguished by NMR. wikipedia.orgscielo.org.mxsigmaaldrich.com Chiral solvating agents (CSAs), on the other hand, form non-covalent diastereomeric complexes with the analyte, leading to observable differences in the chemical shifts of the enantiomers. solvias.comnih.gov For a compound containing a secondary amine and a carbonyl group like this compound, chiral acids or their derivatives can be effective CSAs. The choice of the appropriate chiral agent and the optimization of experimental conditions, such as the molar ratio of the agent to the analyte and the solvent, are critical for achieving good separation of the NMR signals. solvias.com

Table 3: Potential Chiral Solvating Agents for NMR Analysis of this compound

| Chiral Solvating Agent (CSA) | Type of Interaction | Potential Probed Nuclei |

| (R)-(-)-Mandelic Acid | Acid-base interaction, hydrogen bonding | ¹H, ¹³C |

| (S)-(+)-1,1'-Bi-2-naphthol (BINOL) | π-π stacking, hydrogen bonding | ¹H, ¹³C |

| Pirkle's Alcohol ((S)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) | π-π stacking, hydrogen bonding, dipole-dipole | ¹H, ¹⁹F |

The effectiveness of these agents would need to be experimentally verified for this compound.

Development of Quantitative Analytical Methods for Reaction Monitoring and Yield Assessment in Research Scale Syntheses

The development of robust quantitative analytical methods is crucial for monitoring the progress of the synthesis of this compound and for accurately determining the reaction yield. gcms.cz HPLC is a particularly well-suited technique for this purpose due to its high resolution, sensitivity, and reproducibility. sielc.com

A reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer) can be developed to separate the starting materials, intermediates, the final product, and any by-products. An internal standard is often used to improve the accuracy and precision of the quantification. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations of this compound. By analyzing aliquots of the reaction mixture at different time points, the consumption of reactants and the formation of the product can be tracked, allowing for the determination of the reaction endpoint and the calculation of the yield.

Table 4: Representative HPLC Method for Quantitative Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile. Gradient elution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Internal Standard | A structurally similar, stable compound not present in the reaction mixture. |

This table outlines a general approach; the specific gradient and other parameters must be optimized for the specific synthetic route.

Future Research Directions and Outlook for R 1 Ethyl 3 Methylpiperazin 2 One

Innovations in Green and Sustainable Synthetic Routes for Chiral Piperazinones

The development of environmentally benign and efficient methods for the synthesis of chiral piperazinones is a critical area of future research. Traditional synthetic routes often rely on stoichiometric reagents and protecting group strategies, which can be inefficient and generate significant waste. nih.gov The principles of green chemistry are now guiding the innovation of more sustainable alternatives.

A significant focus is on biocatalysis , which utilizes enzymes to perform highly selective chemical transformations. nih.gov Enzymes such as transaminases, monoamine oxidases, and imine reductases offer the potential for high enantioselectivity and regioselectivity under mild reaction conditions, often in aqueous media. acs.orgresearchgate.net For instance, the use of ω-transaminases for the synthesis of chiral amines, which are precursors to piperazinones, demonstrates the power of this approach. researchgate.net The development of robust and reusable biocatalysts is a key objective. nih.gov

Another promising avenue is the use of heterogeneous catalysts . These catalysts, often supported on polymeric resins, can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste. nih.gov Research is ongoing to develop new heterogeneous catalytic systems for the asymmetric synthesis of piperazinone precursors.

One-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, are also gaining traction. nih.gov These methods improve efficiency by reducing the need for intermediate purification steps, saving time, solvents, and energy. acs.org The development of novel one-pot methodologies for constructing the chiral piperazinone core from simple starting materials is an active area of investigation.

| Green Chemistry Approach | Key Advantages | Representative Research Finding |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govresearchgate.net | The use of R-selective imine reductase from Myxococcus stipitatus for the direct synthesis of N- and C-substituted piperazines with high activity and excellent enantioselectivity. acs.org |

| Heterogeneous Catalysis | Easy separation and reusability of the catalyst, simplified purification. nih.gov | A simplified synthetic procedure for monosubstituted piperazines using metal ions supported on a commercial polymeric resin as a heterogeneous catalyst. nih.gov |

| One-Pot Synthesis | Increased efficiency, reduced waste from intermediate purification steps. acs.org | A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones. acs.org |

Advancements in Stereoselective Functionalization of the Piperazinone Ring

While methods for the synthesis of the core piperazinone ring are advancing, the ability to selectively introduce functional groups at specific positions on the ring, particularly at the carbon atoms, remains a significant challenge. nih.govmdpi.com Such functionalization is crucial for exploring the structure-activity relationships of piperazinone-containing molecules and for developing new derivatives with unique properties.

A major focus of future research is the stereoselective C-H functionalization of the piperazinone ring. mdpi.comencyclopedia.pubnsf.gov This powerful strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized substrates. researchgate.net Researchers are exploring the use of transition metal catalysts, such as those based on rhodium and palladium, to achieve site-selective and stereoselective C-H functionalization of the piperazinone scaffold. mdpi.comnih.gov

The development of new asymmetric catalytic methods for the functionalization of the piperazinone ring is another key area. This includes palladium-catalyzed asymmetric allylic alkylation and iridium-catalyzed asymmetric hydrogenation of unsaturated piperazinone precursors to introduce chirality and additional functionality. dicp.ac.cnnih.gov The design and synthesis of new chiral ligands that can control the stereochemical outcome of these reactions are of paramount importance.

Furthermore, exploring the reactivity of the existing functional groups on the piperazinone ring, such as the carbonyl group and the nitrogen atoms, to introduce new stereocenters is an ongoing effort. This includes the development of diastereoselective reactions that take advantage of the inherent chirality of the starting piperazinone.

| Functionalization Strategy | Key Objectives | Example from Literature |

| Stereoselective C-H Functionalization | To directly and selectively introduce functional groups at the carbon atoms of the piperazinone ring with control of stereochemistry. mdpi.comencyclopedia.pub | Rhodium-catalyzed C-H insertions have been used for the site-selective functionalization of piperidine (B6355638) rings, a strategy that can be adapted to piperazinones. researchgate.netnih.gov |

| Asymmetric Catalysis | To develop new catalytic methods for introducing chirality and functionality to the piperazinone scaffold with high enantioselectivity. dicp.ac.cnnih.gov | Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones. dicp.ac.cnrsc.org |